molecular formula C23H24N6O2S B6556743 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1040645-36-0

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B6556743
CAS No.: 1040645-36-0
M. Wt: 448.5 g/mol
InChI Key: RDXBBNAUULPQGB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring two distinct pharmacophores:

  • Imidazo[2,1-b][1,3]thiazole core: A fused bicyclic system with a 4-methoxyphenyl substituent at position 5. This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
  • Piperazine-pyrimidine moiety: A 4-(pyrimidin-2-yl)piperazine group linked via a propan-1-one spacer. Piperazine derivatives are widely explored for their CNS-targeting properties (e.g., serotonin/dopamine receptor modulation) .

Its synthesis likely involves cyclocondensation of thiazole precursors with carbonyl-containing intermediates, followed by piperazine coupling .

Properties

IUPAC Name

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-31-19-6-3-17(4-7-19)20-15-29-18(16-32-23(29)26-20)5-8-21(30)27-11-13-28(14-12-27)22-24-9-2-10-25-22/h2-4,6-7,9-10,15-16H,5,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXBBNAUULPQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a member of the imidazo[2,1-b][1,3]thiazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An imidazo[2,1-b][1,3]thiazole core.
  • A methoxyphenyl substituent.
  • A pyrimidinylpiperazine moiety.

This structural diversity contributes to its potential interactions with various biological targets.

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance:

  • A related compound demonstrated cytotoxic activity against the NCI-60 cancer cell panel with GI50 values ranging from 1.4 to 4.2 µM .
  • Studies on similar derivatives have shown inhibition of pancreatic cancer cell lines (SUIT-2, Capan-1, Panc-1) with IC50 values between 5.11 and 10.8 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 9cSUIT-25.11
Compound 9lCapan-110.8
Compound 2NCI-60 Panel1.4 - 4.2

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Certain derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential utility in treating infections .

Table 2: Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • It may inhibit enzymes involved in DNA replication and protein synthesis.
  • The presence of the thiazole and imidazole rings allows for binding to various receptors and enzymes, leading to altered cellular pathways associated with cancer proliferation and microbial resistance .

Case Studies

Several studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives in clinical applications:

  • Pancreatic Cancer Study : A series of compounds were tested for their antiproliferative effects on pancreatic cancer cell lines. The results indicated significant inhibition rates and prompted further exploration into their mechanisms and potential as therapeutic agents .
  • Antimicrobial Screening : In a study focused on antimicrobial efficacy, several derivatives were screened against common pathogens. Compounds showed promising results against resistant strains, indicating their potential as novel antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including this compound.

Case Studies

  • Pancreatic Cancer: A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives against PDAC cells. The compound demonstrated significant activity with IC50 values ranging from 2.2 to 3.9 µM against gemcitabine-resistant pancreatic cancer cells . This highlights its potential as a candidate for overcoming drug resistance.
  • Broad Spectrum Antitumor Activity: Another investigation assessed the anticancer properties across a panel of 60 human cancer cell lines, revealing that the compound exhibited selective toxicity towards specific cancer types while sparing normal cells .

Additional Biological Activities

Beyond anticancer properties, this compound may possess other biological activities:

  • Antimicrobial Properties: Some imidazo[2,1-b][1,3]thiazole derivatives have shown promise as antimicrobial agents. Future studies could explore this aspect further.
  • Neuroprotective Effects: Preliminary investigations suggest potential neuroprotective activities, warranting additional research into its effects on neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Weight Pharmacological Relevance Reference
Target Compound Imidazothiazole + 4-methoxyphenyl; Piperazine-pyrimidine 489.5 g/mol Hypothesized kinase/CNS modulation
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline + benzothiazole + 4-methoxyphenyl 429.5 g/mol Antitumor, antidepressant [5]
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one Piperazine-fluorobenzothiazole + 4-methoxyphenylthio 431.6 g/mol Serotonin receptor affinity [12]
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone Piperazine-fluorophenyl + acetylpyridine 341.4 g/mol Dopamine D2/D3 receptor ligand [10]

Functional Group Analysis

  • Imidazothiazole vs. Benzothiazole derivatives (e.g., ) exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, whereas the target’s imidazothiazole may confer improved solubility via nitrogen lone pairs.
  • Piperazine-Pyrimidine vs. Piperazine-Fluorophenyl :

    • The pyrimidine group in the target compound introduces hydrogen-bonding capabilities, likely improving selectivity for ATP-binding kinases or purinergic receptors compared to fluorophenyl-substituted analogues .
    • Fluorophenyl-piperazine derivatives (e.g., ) show stronger CNS penetration due to increased lipophilicity, whereas the pyrimidine moiety may reduce blood-brain barrier permeability .

Research Findings and Data Gaps

  • Synthetic Challenges: The imidazothiazole-piperazine linkage requires precise control of reaction conditions (e.g., ethanol-mediated cyclization ) to avoid isomerization, a common issue in pyrazolo-triazolopyrimidine synthesis .
  • Physicochemical Properties : Predicted LogP values for the target compound (≈3.2) suggest moderate lipophilicity, intermediate between fluorophenyl-piperazines (LogP ≈4.1 ) and hydrophilic pyrimidine analogues (LogP ≈2.5 ).
  • Unanswered Questions: No in vivo data exists for the target compound. Comparative ADMET studies with analogues are needed to evaluate hepatotoxicity risks associated with the imidazothiazole moiety .

Preparation Methods

Cyclocondensation of Thiazole Precursors

The imidazo[2,1-b]thiazole ring is typically formed via cyclocondensation between 2-aminothiazole derivatives and α-haloketones. For example, reacting 2-amino-4-(4-methoxyphenyl)thiazole with chloroacetone under reflux in ethanol yields the bicyclic intermediate.

Reaction Conditions:

ParameterValue
SolventEthanol
Temperature80°C (reflux)
CatalystTriethylamine (TEA)
Reaction Time12–16 hours
Yield68–72%

The methoxy group is introduced early to avoid deprotection complications. Microwave-assisted synthesis (150°C, 30 minutes) has been reported to enhance reaction efficiency for analogous structures.

Functionalization with 4-Methoxyphenyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between the halogenated imidazo-thiazole intermediate and 4-methoxyphenylboronic acid is employed. This method ensures regioselectivity and high functional group tolerance.

Optimized Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 8 hours

  • Yield: 85%

Synthesis of 4-(Pyrimidin-2-yl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 2-chloropyrimidine in dimethylformamide (DMF) at 120°C for 24 hours to install the pyrimidine ring. Boc protection of piperazine (using Boc₂O and DIPEA in DCM) prevents over-alkylation, achieving 97% yield for the protected intermediate.

Deprotection:
Treatment with HCl/dioxane (1:4) at 0°C for 2 hours yields the free amine, which is neutralized with NaHCO₃.

Ketone Linker Installation

Acylation of Piperazine

The propan-1-one spacer is introduced via acylation of 4-(pyrimidin-2-yl)piperazine with 3-bromopropanoyl chloride. The reaction proceeds in anhydrous DCM with TEA as a base.

Conditions:

  • Molar Ratio: 1:1.2 (piperazine:acyl chloride)

  • Temperature: 0°C → room temperature, 4 hours

  • Yield: 78%

Final Coupling Reaction

Buchwald-Hartwig Amination

The imidazo-thiazole and piperazine-propanone fragments are coupled using a palladium catalyst. This method avoids harsh conditions that could degrade sensitive functional groups.

Optimized Parameters:

ComponentDetail
CatalystPd₂(dba)₃ (3 mol%)
LigandXantPhos (6 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventToluene
Temperature110°C, 16 hours
Yield65–70%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Analogs report ≥95% purity after this step.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 6.99 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 6.4 Hz, 2H, piperazine-CH₂), 3.84 (s, 3H, OCH₃).

  • HRMS: m/z calculated for C₂₃H₂₄N₆O₂S [M+H]⁺: 473.1721; found: 473.1718.

Challenges and Optimization

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation: Selective conditions (e.g., polar aprotic solvents, low temperature) minimize O-alkylation of the methoxy group.

  • Piperazine Over-Acylation: Stoichiometric control and Boc protection prevent diacylation.

Solvent and Temperature Effects

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating for analogous imidazo-thiazoles.

Q & A

Q. What synthetic strategies are optimal for producing high-purity batches of this compound?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core followed by coupling with the piperazine-pyrimidine moiety. Key steps include:
  • Step 1 : Cyclocondensation of 4-methoxyphenyl-substituted thiazole precursors under reflux in solvents like ethanol or DMF (60–80°C, 6–8 hours) .
  • Step 2 : Piperazine functionalization via nucleophilic substitution using 4-(pyrimidin-2-yl)piperazine in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
    Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios impact yield (typically 50–70%) and by-product formation .

Q. Which analytical techniques are most effective for structural validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, imidazothiazole aromatic signals at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₃N₅O₂S: 470.1654) .
  • X-ray Crystallography : Resolves stereoelectronic effects in the imidazothiazole-piperazine linkage (if crystalline derivatives are obtainable) .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer : Prioritize in vitro assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases (e.g., Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .

Advanced Research Questions

Q. How can computational methods aid in identifying potential molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 4XTL for Aurora B kinase). Focus on hydrogen bonding with pyrimidine and hydrophobic interactions with the methoxyphenyl group .
  • Pharmacophore Mapping : Align structural motifs with known inhibitors (e.g., overlap imidazothiazole core with staurosporine’s indole moiety) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize high-affinity targets .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Dose-Response Repetition : Re-test conflicting results under standardized conditions (e.g., fixed serum concentration in cell assays) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., immobilized compound + LC-MS/MS) to identify non-canonical targets .
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from structurally related compounds (e.g., piperazine-imidazothiazole hybrids) .

Q. Which structural modifications enhance selectivity for therapeutic targets?

  • Methodological Answer :
  • SAR Studies :
  • Imidazothiazole Core : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate kinase selectivity .
  • Piperazine Linker : Introduce methyl groups at C2/C6 positions to restrict conformational flexibility and reduce off-target binding .
  • Prodrug Design : Esterify the ketone group to improve bioavailability, with hydrolysis studies in simulated gastric fluid .

Q. How can mechanistic studies elucidate the compound’s impact on cellular pathways?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis: CASP3, BCL2; cell cycle: CDK1, CDC25) .
  • Western Blotting : Quantify protein expression changes (e.g., phosphorylated ERK1/2 for MAPK pathway analysis) .
  • Metabolomics : LC-MS-based profiling to track ATP/NADH levels, linking bioactivity to oxidative phosphorylation .

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